2-Bromo-4-ethylphenol
Overview
Description
2-Bromo-4-ethylphenol is an organic compound with the molecular formula C₈H₉BrO It is a brominated derivative of phenol, characterized by the presence of a bromine atom and an ethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-4-ethylphenol can be achieved through a two-step reaction. Initially, p-ethylphenol is reacted with sulfurous acid and bromine to produce 2-bromo-4-ethylbenzenesulfinic acid. This intermediate is then reacted with a base to yield the final product, this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-ethylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution: Products depend on the nucleophile used, e.g., 2-alkoxy-4-ethylphenol.
Oxidation: Formation of 2-bromo-4-ethylquinone.
Reduction: Formation of 2-bromo-4-ethylhydroquinone.
Scientific Research Applications
2-Bromo-4-ethylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethylphenol involves its interaction with molecular targets through its phenolic and bromine functional groups. These interactions can lead to the inhibition of enzymes or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-Bromophenol
- 4-Bromo-2-ethylphenol
- 2,4-Dibromophenol
Comparison: 2-Bromo-4-ethylphenol is unique due to the presence of both a bromine atom and an ethyl group on the phenol ring. This combination imparts distinct chemical properties, such as altered reactivity and solubility, compared to other bromophenols. The ethyl group can influence the compound’s steric and electronic environment, affecting its behavior in chemical reactions and interactions with biological targets.
Properties
IUPAC Name |
2-bromo-4-ethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-2-6-3-4-8(10)7(9)5-6/h3-5,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVFMOSJCDSLCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586378 | |
Record name | 2-Bromo-4-ethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64080-15-5 | |
Record name | 2-Bromo-4-ethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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